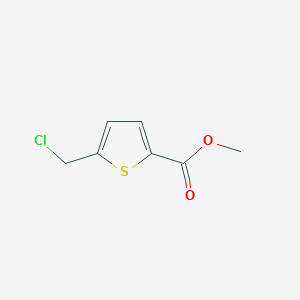

Methyl 5-(chloromethyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(chloromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBAQHYKHFVBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601187491 | |

| Record name | 2-Thiophenecarboxylic acid, 5-(chloromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601187491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34776-79-9 | |

| Record name | 2-Thiophenecarboxylic acid, 5-(chloromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34776-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 5-(chloromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601187491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-(chloromethyl)thiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chloromethyl)thiophene-2-carboxylate typically involves the chloromethylation of methyl thiophene-2-carboxylate. One common method is the reaction of methyl thiophene-2-carboxylate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chloromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of new derivatives with different functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols from the ester group.

Scientific Research Applications

Methyl 5-(chloromethyl)thiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Agriculture: It is used in the synthesis of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of Methyl 5-(chloromethyl)thiophene-2-carboxylate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

- Solubility: Chloromethyl derivatives are typically lipophilic, whereas amino or piperazinyl analogs show improved aqueous solubility due to polar substituents .

- Stability : Chloromethyl groups may hydrolyze under basic conditions, requiring anhydrous handling. Bromine-substituted compounds are more stable but prone to photodegradation .

Key Research Findings and Trends

- Reactivity Hierarchy: Chloromethyl > Bromo > Amino in substitution reactions due to leaving-group ability and steric effects.

- Drug Discovery : Thiophene carboxylates with chloromethyl or piperazinyl groups are prioritized in kinase and enzyme inhibitor development .

- Challenges : Chloromethyl derivatives require careful handling due to toxicity and reactivity, while bromo analogs face scalability issues in cross-coupling reactions .

Biological Activity

Methyl 5-(chloromethyl)thiophene-2-carboxylate is a chemical compound characterized by its thiophene ring and functional groups, including chlorine and a carboxylate. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

- Molecular Formula : C₇H₆ClO₂S

- Molecular Weight : 225 Da

- Structural Features :

- Contains a thiophene ring, which is a five-membered aromatic ring with sulfur.

- Incorporates chloromethyl and carboxylate functional groups, enhancing its reactivity.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit notable biological properties. The presence of chlorine typically enhances lipophilicity and reactivity, which can lead to increased biological activity.

Potential Biological Activities

- Antimicrobial Activity : Compounds with similar thiophene structures have shown promising antimicrobial properties. The chlorinated derivatives often demonstrate enhanced efficacy against various microbial strains due to their ability to interact with cellular membranes.

- Antifungal Properties : Similar compounds have been reported to possess antifungal activity, making them potential candidates for further research in treating fungal infections.

Antimicrobial Studies

Research indicates that thiophene derivatives can inhibit bacterial growth effectively. For instance, a study on related compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiophene Derivative A | S. aureus | 32 µg/mL |

| Thiophene Derivative B | E. coli | 16 µg/mL |

Antifungal Studies

In another study focusing on antifungal activities, thiophene derivatives were tested against common fungal pathogens. The results indicated that certain chlorinated thiophenes exhibited IC₅₀ values in the low micromolar range, suggesting strong antifungal potential.

| Compound | Fungal Strain | IC₅₀ (µM) |

|---|---|---|

| Chlorinated Thiophene C | Candida albicans | 5 µM |

| Chlorinated Thiophene D | Aspergillus niger | 10 µM |

The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. This reactivity is crucial in the synthesis of derivatives that can target specific biological pathways.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 5-(chloromethyl)thiophene-2-carboxylate to improve yield and purity?

- Methodology :

- Multi-step synthesis : Start with thiophene derivatives (e.g., methyl thiophene-2-carboxylate) and introduce the chloromethyl group via nucleophilic substitution or Friedel-Crafts alkylation. Optimize reaction conditions (temperature, solvent polarity, catalyst) to minimize side reactions. For example, highlights the importance of solvent choice (polar aprotic solvents like DMF) and base selection (e.g., K₂CO₃) for similar thiophene carboxylates.

- Purification : Use column chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC or NMR .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the chloromethyl group’s position and ester functionality.

- Mass spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., used HRMS for quinoxaline derivatives).

- X-ray crystallography : To resolve ambiguities in regiochemistry or stereochemistry, particularly if unexpected reactivity is observed .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic studies : Compare reaction rates with non-chlorinated analogs (e.g., methyl thiophene-2-carboxylate) under identical conditions.

- Solvent effects : Test nucleophilic substitution in polar vs. non-polar solvents. notes that chlorosulfonyl groups in thiophenes exhibit higher reactivity in polar aprotic media, which may apply to chloromethyl derivatives .

Advanced Research Questions

Q. What mechanisms underlie the potential bioactivity of this compound in antitumor or antimicrobial studies?

- Methodology :

- Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or DNA topoisomerases. suggests thiophene derivatives may intercalate DNA or inhibit key signaling pathways.

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay) and compare IC₅₀ values with structurally related compounds. Include positive controls (e.g., doxorubicin) for validation .

Q. How can computational modeling predict the electronic effects of substituents on this compound’s reactivity?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. compared fluorinated vs. methyl-substituted thiophenes, showing fluorine’s electron-withdrawing effects enhance electrophilicity.

- SAR studies : Synthesize analogs (e.g., replacing Cl with Br or CF₃) and correlate computed parameters with experimental reactivity .

Q. How should researchers resolve contradictions in reported data on thiophene derivatives’ stability under acidic/basic conditions?

- Methodology :

- Controlled degradation studies : Expose the compound to pH gradients (1–14) and monitor decomposition via LC-MS. emphasizes avoiding hydrolysis of ester groups by optimizing reaction pH.

- Comparative analysis : Benchmark against structurally similar compounds (e.g., ’s sulfonamide derivatives) to identify substituent-specific stability trends .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

- Methodology :

- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side products.

- Green chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield. ’s use of DMF/K₂CO₃ could be adapted with solvent screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.